An In-depth Technical Guide to N-Methoxy-L-alanine: Structure, Properties, and Synthetic Strategies
An In-depth Technical Guide to N-Methoxy-L-alanine: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of N-Alkoxy Amino Acids in Chemical Biology
N-substituted amino acids represent a pivotal class of molecules in medicinal chemistry and drug discovery. The strategic modification of the alpha-amino group can profoundly influence the physicochemical and biological properties of peptides and small molecule therapeutics. Among these modifications, N-alkoxylation, and specifically N-methoxylation, offers a unique avenue to explore novel chemical space. This guide focuses on N-Methoxy-L-alanine, a non-proteinogenic amino acid that, while not extensively documented in mainstream chemical literature, holds significant potential as a building block in the synthesis of innovative pharmaceuticals. By leveraging our understanding of analogous N-substituted amino acids and relevant synthetic methodologies, this document provides a comprehensive technical overview of its theoretical properties, a plausible synthetic pathway, and its potential applications.
Chemical Structure and Core Identifiers
N-Methoxy-L-alanine is a derivative of the naturally occurring amino acid L-alanine, where a methoxy group (-OCH3) is attached to the nitrogen atom of the amino group. This substitution introduces a unique set of electronic and steric properties.
Key Chemical Identifiers (Theoretical)
| Identifier | Value |
| IUPAC Name | (2S)-2-(methoxyamino)propanoic acid |
| Molecular Formula | C4H9NO3 |
| Molecular Weight | 119.12 g/mol |
| Canonical SMILES | CC(C(=O)O)NOC |
| InChI Key | (Predicted) |
| CAS Number | Not assigned |
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// Bonds N -- C_alpha [label=""]; C_alpha -- C_beta [label=""]; C_alpha -- C_carboxyl [label=""]; C_carboxyl -- O1_carboxyl [label="", style=double]; C_carboxyl -- O2_hydroxyl [label=""]; N -- O_methoxy [label=""]; O_methoxy -- C_methoxy [label=""];
// Hydrogens (implicit) H_alpha [label="H", pos="0.5, -0.866!", shape=none, fontcolor="#5F6368"]; C_alpha -- H_alpha [style=dashed, color="#5F6368"]; }
Caption: Chemical structure of N-Methoxy-L-alanine.
Physicochemical Properties: A Comparative Analysis
The introduction of an N-methoxy group is anticipated to alter the physicochemical properties of L-alanine significantly. The following table provides a comparative summary of the predicted properties of N-Methoxy-L-alanine against the known properties of L-alanine.[1][2][3]
| Property | L-Alanine | N-Methoxy-L-alanine (Predicted) | Rationale for Prediction |
| Molecular Weight ( g/mol ) | 89.09 | 119.12 | Addition of a methoxy group (CH2O). |
| pKa (Carboxyl) | ~2.34 | Slightly higher | The electron-donating nature of the methoxy group may slightly increase the basicity of the carboxylate. |
| pKa (Amino) | ~9.87 | Lower | The electronegative oxygen of the methoxy group will withdraw electron density from the nitrogen, reducing its basicity. |
| Isoelectric Point (pI) | ~6.11 | Lower | A decrease in the amino pKa will shift the pI to a lower value. |
| LogP | -2.85 | Higher | The addition of a methyl group increases lipophilicity. |
| Solubility in Water | High | Moderately high | While more lipophilic, the presence of the polar methoxy group and the zwitterionic character should maintain considerable water solubility. |
| Appearance | White crystalline powder | Likely a white to off-white solid |
Synthesis of N-Methoxy-L-alanine: A Proposed Experimental Protocol
Overall Synthetic Scheme:
-
Protection of the Carboxylic Acid: The carboxylic acid group of L-alanine is first protected, typically as an ester, to prevent its reaction in the subsequent N-alkoxylation step.
-
N-Methoxylation: The protected L-alanine is then reacted with a methoxylating agent to introduce the N-methoxy group.
-
Deprotection: The protecting group is removed to yield the final product, N-Methoxy-L-alanine.
Caption: Proposed synthetic workflow for N-Methoxy-L-alanine.
Step-by-Step Methodology:
Step 1: Synthesis of L-Alanine Methyl Ester Hydrochloride
-
Rationale: Protection of the carboxylic acid as a methyl ester prevents unwanted side reactions at this site during N-methoxylation. The use of thionyl chloride and methanol is a classic and efficient method for this transformation.
-
Procedure:
-
Suspend L-alanine (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude L-alanine methyl ester hydrochloride as a white solid.
-
Step 2: N-Methoxylation of L-Alanine Methyl Ester
-
Rationale: This step involves the nucleophilic substitution of a suitable leaving group on a methoxylating agent by the amino group of the L-alanine methyl ester. Methoxyamine can serve as the source of the methoxyamino group.
-
Procedure:
-
Dissolve L-alanine methyl ester hydrochloride (1.0 eq) and methoxyamine hydrochloride (1.1 eq) in a suitable solvent such as dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrochloride salts and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Methoxy-L-alanine methyl ester.
-
Step 3: Hydrolysis of N-Methoxy-L-alanine Methyl Ester
-
Rationale: The final step is the deprotection of the methyl ester to yield the free carboxylic acid. Saponification with a mild base like lithium hydroxide is a common and effective method that minimizes the risk of racemization.
-
Procedure:
-
Dissolve the crude N-Methoxy-L-alanine methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution to 0 °C and add lithium hydroxide (1.5 eq).
-
Stir the reaction at 0 °C to room temperature for 2-4 hours, monitoring the hydrolysis by TLC.
-
Once the reaction is complete, acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Methoxy-L-alanine.
-
Purification and Characterization:
-
The final product can be purified by techniques such as column chromatography or recrystallization.
-
Characterization should be performed using:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the methoxy group.
-
Mass Spectrometry: To verify the molecular weight.
-
FTIR Spectroscopy: To identify the characteristic functional groups.
-
Potential Applications and Biological Significance
While direct biological studies on N-Methoxy-L-alanine are scarce, its potential applications can be inferred from related compounds.
-
Peptide and Peptidomimetic Synthesis: The incorporation of N-Methoxy-L-alanine into peptide backbones could impart novel properties. The N-methoxy group may influence the conformational preferences of the peptide chain, potentially leading to enhanced biological activity or stability. It could also serve as a unique building block in the design of peptidomimetics.[4]
-
Drug Discovery and Development: As a modified amino acid, N-Methoxy-L-alanine can be used as a scaffold in the synthesis of small molecule drugs. The methoxyamino moiety could participate in unique binding interactions with biological targets. Methoxyamine itself has been investigated for its role in inhibiting base excision repair in DNA, suggesting that derivatives like N-Methoxy-L-alanine could be explored in the context of cancer therapeutics.[5][6]
-
Bioconjugation and Chemical Biology: The unique reactivity of the N-methoxyamino group could be exploited in bioconjugation strategies, allowing for the site-specific modification of proteins or other biomolecules.[4]
Safety and Handling
As with any laboratory chemical, N-Methoxy-L-alanine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. While specific toxicity data is unavailable, it should be treated as a potentially hazardous substance.
Conclusion
N-Methoxy-L-alanine represents an intriguing yet underexplored molecule with the potential to contribute to advancements in medicinal chemistry and drug discovery. This technical guide provides a foundational understanding of its theoretical structure and properties, a plausible and detailed synthetic route, and an outlook on its potential applications. As research into novel amino acid derivatives continues to expand, compounds like N-Methoxy-L-alanine may emerge as valuable tools for the development of next-generation therapeutics.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4113, O-Methylhydroxylamine. [Link]
-
ResearchGate. Resolution of N-Acetyl-D,L-3-methoxy-alanine by Immobilized Cells with Aminoacylase. [Link]
-
Wikipedia. Methoxyamine. [Link]
-
MDPI. One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. [Link]
-
Pharmaffiliates. Exploring L-Alanine Applications: From Food Enhancement to Pharma Intermediates. [Link]
-
Wikipedia. Penicillin. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 13048344, N-carbomethoxy-L-alanine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14232, N,O-Dimethylhydroxylamine. [Link]
-
PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]
-
Monash University. Synthesis of N-Alkyl Amino Acids. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6364642, N-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-alanine. [https://pubchem.ncbi.nlm.nih.gov/compound/N-(9H-Fluoren-9-ylmethoxy_carbonyl-L-alanine]([Link]
-
Royal Society of Chemistry. Synthesis of N-alkoxy amines and hydroxylamines via the iridium-catalyzed transfer hydrogenation of oximes. [Link]
-
Wikipedia. Alanine. [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Methanamine, N-methoxy-. [Link]
-
YouTube. Lec11 - Synthesis of Amino Acids. [Link]
-
Chemistry LibreTexts. 26.4: Synthesis of Amino Acids. [Link]
-
Cheméo. Chemical Properties of Methanamine, N-methoxy- (CAS 1117-97-1). [Link]
-
National Institute of Standards and Technology. NIST Chemistry WebBook: Alanine. [Link]
-
Cheméo. Chemical & Physical Properties of Alanine (CAS 56-41-7). [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 521874, O-Methylhydroxylamine hydrochloride. [Link]
-
ChemBK. N-methoxymethylamine. [Link]
Sources
- 1. Alanine - Wikipedia [en.wikipedia.org]
- 2. Alanine [webbook.nist.gov]
- 3. Alanine (CAS 56-41-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chemimpex.com [chemimpex.com]
- 5. O-Methylhydroxylamine | CH5NO | CID 4113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. O-Methylhydroxylamine hydrochloride | CH5NO.ClH | CID 521874 - PubChem [pubchem.ncbi.nlm.nih.gov]
